G3-C12 Tfa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

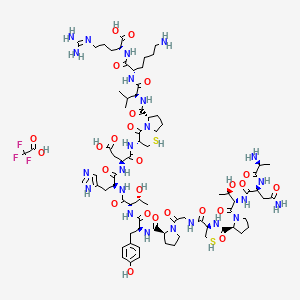

G3-C12 Tfa is a galectin-3 binding peptide with a dissociation constant (Kd) of 88 nM . It exhibits anticancer activity and is used primarily in scientific research . Galectin-3 is a member of the galectin family of β-galactoside-binding animal lectins, which are involved in various cellular functions, including cell-cell adhesion, cell-matrix interactions, and apoptosis .

Métodos De Preparación

G3-C12 Tfa is synthesized through custom peptide synthesis . The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Análisis De Reacciones Químicas

G3-C12 Tfa undergoes various chemical reactions, including binding to galectin-3 with high affinity . The peptide does not show affinity for other galectin family members or other lectins . Common reagents used in the synthesis and modification of this compound include coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), as well as protecting groups like fluorenylmethyloxycarbonyl (Fmoc) . The major products formed from these reactions are the desired peptide sequences with high purity .

Aplicaciones Científicas De Investigación

G3-C12 Tfa has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study galectin-3 interactions and to develop galectin-3 inhibitors . In biology, this compound is used to investigate the role of galectin-3 in various cellular processes, including cell adhesion, migration, and apoptosis . In medicine, this compound has shown potential as an anticancer agent, particularly in targeting colorectal cancer cells overexpressing galectin-3 . Additionally, this compound has been used in imaging studies to noninvasively visualize galectin-3-positive tumors using radiolabeled peptides .

Mecanismo De Acción

G3-C12 Tfa exerts its effects by binding to galectin-3 with high affinity . Galectin-3 is involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and apoptosis . By binding to galectin-3, this compound can modulate these processes and inhibit tumor growth and metastasis . The molecular targets of this compound include the carbohydrate-recognition domain (CRD) of galectin-3, which is responsible for its binding affinity .

Comparación Con Compuestos Similares

G3-C12 Tfa is unique in its high specificity and affinity for galectin-3 compared to other galectin-binding peptides . Similar compounds include other galectin-3 inhibitors and peptides that target different members of the galectin family . For example, galectin-3/galectin-8-IN-1 is a dual inhibitor of galectin-3 and galectin-8 with Kd values of 4.12 μM and 6.04 μM, respectively . this compound’s high specificity for galectin-3 and its anticancer activity make it a valuable tool in scientific research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C76H116F3N23O25S2 |

|---|---|

Peso molecular |

1873.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C74H115N23O23S2.C2HF3O2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76;3-2(4,5)1(6)7/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81);(H,6,7)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-;/m0./s1 |

Clave InChI |

OQGMMKMUSBKPMQ-QAYAABOASA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)

![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)

![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)